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molecular formula C15H19NO4 B139140 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 138163-07-2

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Cat. No. B139140
M. Wt: 277.31 g/mol
InChI Key: SLMXUTJFULFSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455475B2

Procedure details

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 ml) was cooled to 0° C. and thionyl chloride (13.34 ml) was added dropwise. The mixture was then refluxed for 20 min (TLC control). When the reaction was complete, the methanol was distilled off, the residue was taken up in water (15 ml) and with ethyl acetate (2×150 ml). The combined organic phases were extracted with water and sat. sodium chloride solution and the extract was dried (Na2SO4) and concentrated in vacuo. Yield: 38 g (67%)
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
13.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:24]O>>[N:11]1([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12][CH2:13][CH:14]([C:17]([O:19][CH3:24])=[O:18])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
485 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
13.34 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 20 min (TLC control)
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were extracted with water and sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
N1(CCC(CC1)C(=O)OC)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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